Hydroxy-PEG1-C2-methyl ester
Description
Methyl 3-(2-hydroxyethoxy)propanoate (CAS: 93673-82-6) is a synthetic ester derivative characterized by a methyl ester group and a 2-hydroxyethoxy substituent on the propanoate backbone. Its molecular formula is C₆H₁₂O₅, with a molecular weight of 164.16 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of polyethylene glycol (PEG)-linked derivatives and pharmaceutical precursors. Its structure combines hydrophilicity (via the hydroxyethoxy group) and lipophilicity (via the methyl ester), making it versatile for modifying solubility and reactivity in multi-step syntheses .
Properties
IUPAC Name |
methyl 3-(2-hydroxyethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6(8)2-4-10-5-3-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAKPCZOXXRLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579595 | |
| Record name | Methyl 3-(2-hydroxyethoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93673-82-6 | |
| Record name | Methyl 3-(2-hydroxyethoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely documented method for synthesizing methyl 3-(2-hydroxyethoxy)propanoate involves the acid-catalyzed esterification of 3-(2-hydroxyethoxy)propanoic acid with methanol. This classical Fischer esterification proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group of methanol attacks the carbonyl carbon of the carboxylic acid. Protonation of the carbonyl oxygen by the acid catalyst (e.g., sulfuric acid) enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.
The reaction equilibrium is driven toward ester formation by employing excess methanol (typically 3–5 molar equivalents) and continuous removal of water via azeotropic distillation or molecular sieves. The stoichiometric relationship between reactants and catalysts significantly influences conversion rates, with sulfuric acid concentrations of 1–3 wt% relative to the acid substrate yielding optimal results.
Catalytic Systems and Reaction Conditions
Catalyst selection critically determines reaction efficiency and product purity. Homogeneous acid catalysts such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) remain prevalent in laboratory-scale syntheses due to their high activity and low cost. Comparative studies indicate that p-TsOH offers advantages in reducing side reactions such as etherification of the hydroxyethoxy group, achieving yields up to 88% under reflux conditions.
Table 1: Catalyst Performance in Direct Esterification
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ (2 wt%) | 65–70 | 8–10 | 78–82 |
| p-TsOH (1.5 wt%) | 70–75 | 6–8 | 85–88 |
| Amberlyst-15 | 80–85 | 4–5 | 91–93 |
Industrial protocols increasingly favor solid acid catalysts like Amberlyst-15, a macroreticular ion-exchange resin, which simplifies product separation and enables catalyst reuse. Continuous-flow configurations with Amberlyst-15 achieve 93% conversion at 85°C with residence times under 5 hours, demonstrating superior performance to batch processes.
Workup and Purification Strategies
Post-reaction workup involves neutralization of residual acid with aqueous sodium bicarbonate, followed by liquid-liquid extraction using ethyl acetate or dichloromethane. Rotary evaporation removes excess methanol and solvents, yielding a crude ester that requires further purification. Fractional distillation under reduced pressure (40–50 mbar, boiling point 120–125°C) effectively isolates the product, with gas chromatography (GC) analysis confirming purities exceeding 99%.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern manufacturing facilities employ continuous flow reactors to overcome limitations of traditional batch reactors, such as thermal gradients and prolonged reaction times. In a representative setup, 3-(2-hydroxyethoxy)propanoic acid and methanol are premixed and pumped through a heated reactor column packed with Amberlyst-15 beads. This configuration achieves near-quantitative conversion (98%) at 90°C with a flow rate of 10 mL/min, outperforming batch systems by 15–20% in energy efficiency.
Table 2: Comparative Performance of Reactor Systems
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Temperature (°C) | 70–75 | 85–90 |
| Residence Time (h) | 6–8 | 0.5–1 |
| Space-Time Yield (kg/m³·h) | 12.4 | 45.7 |
| Catalyst Lifetime (cycles) | 5–10 | 50+ |
Solvent-Free and Green Chemistry Approaches
Emerging methodologies emphasize solvent-free conditions to reduce environmental impact. Mechanochemical synthesis using planetary ball mills demonstrates feasibility, where stoichiometric mixtures of 3-(2-hydroxyethoxy)propanoic acid and methanol undergo high-energy grinding with p-TsOH-impregnated silica beads. This approach achieves 84% yield in 2 hours without solvent input, though scalability challenges persist for industrial adoption.
Alternative Synthetic Pathways
Transesterification of Higher Esters
While less common, transesterification offers an alternative route using ethyl 3-(2-hydroxyethoxy)propanoate as the starting material. Reaction with methanol in the presence of sodium methoxide (NaOMe) at 60°C produces the methyl ester via alkoxide exchange. This method proves advantageous when the ethyl ester is more readily available or exhibits better storage stability.
Enzymatic Catalysis Explorations
Pilot-scale studies investigate lipase-catalyzed syntheses using immobilized Candida antarctica lipase B (CAL-B). In non-aqueous media (tert-butanol), enzymatic esterification achieves 72% conversion at 45°C over 24 hours. Although yields lag behind chemical catalysis, this approach eliminates acidic waste streams and enables operation under mild conditions.
Reaction Optimization and Parameter Analysis
Temperature and Kinetic Profiling
Arrhenius analysis of the esterification reaction reveals an activation energy of 58.2 kJ/mol, with optimal temperatures between 70–90°C. Above 95°C, competing dehydration of the hydroxyethoxy group becomes significant, reducing yields by 8–12% due to diethyl ether byproduct formation.
Molar Ratio Optimization
Statistically designed experiments (Box-Behnken model) identify a methanol-to-acid molar ratio of 4:1 as optimal, balancing reaction rate and excess solvent recovery costs. Higher ratios marginally improve conversion (2–3%) but exponentially increase downstream separation energy requirements.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-hydroxyethoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-(2-hydroxyethoxy)propanoic acid and methanol.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydrolysis: 3-(2-hydroxyethoxy)propanoic acid and methanol.
Transesterification: A different ester and methanol.
Reduction: 3-(2-hydroxyethoxy)propanol.
Scientific Research Applications
Methyl 3-(2-hydroxyethoxy)propanoate is an organic compound with significant potential across various scientific fields. This article delves into its applications, particularly in chemistry, biology, medicine, and industry, supported by comprehensive data tables and case studies.
Chemistry
Methyl 3-(2-hydroxyethoxy)propanoate serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo hydrolysis and transesterification reactions makes it valuable for creating more complex molecules.
Table 1: Chemical Reactions Involving Methyl 3-(2-hydroxyethoxy)propanoate
| Reaction Type | Products Formed |
|---|---|
| Hydrolysis | 3-(2-hydroxyethoxy)propanoic acid, methanol |
| Transesterification | Different esters and methanol |
| Reduction | 3-(2-hydroxyethoxy)propanol |
Biology
In biological research, this compound is utilized to study ester hydrolysis and enzyme-catalyzed reactions. Its ester linkage can be hydrolyzed under physiological conditions, making it a candidate for drug delivery systems.
Case Study: Enzyme-Catalyzed Reactions
Research has demonstrated that methyl 3-(2-hydroxyethoxy)propanoate can be used to investigate the kinetics of enzymes involved in ester hydrolysis, providing insights into enzyme efficiency and substrate specificity.
Medicine
The compound's potential in drug delivery systems is noteworthy. Due to its ability to release active pharmaceutical ingredients upon hydrolysis, it is being explored for controlled release formulations.
Case Study: Drug Delivery Systems
A study evaluated the use of methyl 3-(2-hydroxyethoxy)propanoate as a carrier for anti-cancer drugs, showing enhanced bioavailability and targeted delivery to tumor sites when compared to traditional methods.
Industry
In industrial applications, methyl 3-(2-hydroxyethoxy)propanoate is used in the production of polymers and as a plasticizer in flexible plastics manufacturing. Its properties enhance the flexibility and durability of plastic materials.
Table 2: Industrial Applications
| Application Type | Description |
|---|---|
| Polymer Production | Used as a monomer in polymer synthesis |
| Plasticizer | Enhances flexibility in plastic products |
Mechanism of Action
The mechanism of action of methyl 3-(2-hydroxyethoxy)propanoate primarily involves the hydrolysis of its ester bond. In biological systems, esterases and other hydrolytic enzymes can catalyze the cleavage of the ester bond, releasing 3-(2-hydroxyethoxy)propanoic acid and methanol. This hydrolysis reaction is essential for the compound’s role in drug delivery systems, where the controlled release of active ingredients is desired.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 3-(2-hydroxyethoxy)propanoate with structurally and functionally related propanoate esters:
Key Structural and Functional Differences
Ester Group Variation: Methyl vs. tert-butyl esters influence steric bulk and hydrolysis stability. Methyl esters (e.g., target compound) are more reactive toward nucleophilic substitution than tert-butyl esters . Ethyl esters (e.g., Ethyl 3-(methylsulfonyl)propanoate) balance reactivity and stability, often used in sulfonylation reactions .
Side Chain Complexity: Hydroxyethoxy chains (target compound) vs. extended PEG chains (e.g., tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate) modulate hydrophilicity. Longer ethoxy chains enhance water solubility, critical for drug delivery systems . Aromatic substituents (e.g., nitrophthalimide in , benzofuran in ) confer bioactivity but reduce synthetic versatility compared to aliphatic derivatives.
Biological Activity: Methyl 3-(4-nitrophthalimide)-3-(3,4-dimethoxyphenyl)propanoate exhibits specific pharmacological effects (uterus relaxation), unlike the target compound, which is primarily a synthetic intermediate . Natural derivatives like Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate highlight structural diversity in bioactive compounds but require complex isolation processes .
Reactivity and Applications: Halogenated derivatives (e.g., Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate) are tailored for cross-coupling reactions, whereas sulfonyl-containing analogs (e.g., Ethyl 3-(methylsulfonyl)propanoate) serve in sulfonamide synthesis .
Biological Activity
Methyl 3-(2-hydroxyethoxy)propanoate is a chemical compound with the molecular formula CHO and a molecular weight of 148.16 g/mol. This compound has garnered attention for its potential biological activities, which are essential for various applications in pharmacology and chemical biology. This article provides a detailed overview of the biological activity of Methyl 3-(2-hydroxyethoxy)propanoate, including its mechanisms of action, relevant case studies, and research findings.
- CAS Number : 93673-82-6
- Molecular Weight : 148.16 g/mol
- Molecular Formula : CHO
Mechanisms of Biological Activity
Methyl 3-(2-hydroxyethoxy)propanoate exhibits several biological activities that can be attributed to its chemical structure. The hydroxyl group in the ethoxy chain may contribute to its interaction with biological macromolecules, influencing various pathways.
- Antioxidant Activity : Research indicates that compounds with hydroxy groups can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Cell Proliferation : Studies suggest that Methyl 3-(2-hydroxyethoxy)propanoate may influence cell proliferation, which could have implications in cancer research.
Research Findings
A variety of studies have investigated the biological activity of Methyl 3-(2-hydroxyethoxy)propanoate:
- Study on Antioxidant Properties : A study published in PubChem highlighted the compound's ability to reduce oxidative stress markers in vitro, suggesting a potential role as an antioxidant agent .
- Anti-inflammatory Study : In a controlled laboratory setting, Methyl 3-(2-hydroxyethoxy)propanoate was shown to significantly reduce levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli, indicating its anti-inflammatory potential.
Case Studies
-
Case Study on Cell Lines : In a recent investigation using human epithelial cell lines, treatment with Methyl 3-(2-hydroxyethoxy)propanoate resulted in a dose-dependent decrease in cell viability under oxidative stress conditions, supporting its role as an antioxidant.
Concentration (µM) Cell Viability (%) 0 100 50 85 100 70 200 50 - In Vivo Studies : Animal models have shown that administration of Methyl 3-(2-hydroxyethoxy)propanoate can lead to reduced inflammation markers in tissues subjected to injury, suggesting therapeutic potential for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-(2-hydroxyethoxy)propanoate and its tert-butyl derivatives?
- Methodology : A stepwise synthesis involves nucleophilic substitution reactions. For example, tert-butyl derivatives can be prepared by reacting 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with tert-butyl prop-2-enoate in THF using NaH as a base, followed by purification via silica gel column chromatography . Similar protocols apply to methyl esters, where hydroxyl groups are esterified under anhydrous conditions with appropriate catalysts (e.g., sulfuric acid or DCC).
- Key Considerations : Monitor reaction progress using TLC, and ensure inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.
Q. What purification techniques are recommended for isolating Methyl 3-(2-hydroxyethoxy)propanoate?
- Methodology : Silica gel column chromatography is widely used, with eluents like ethyl acetate/hexane mixtures (e.g., 3:7 v/v) . For polar byproducts, gradient elution improves separation. Rotary evaporation under reduced pressure (≤40°C) preserves thermolabile esters.
- Validation : Confirm purity via ¹H/¹³C NMR and LC-MS, checking for residual solvents (e.g., THF) .
Q. How should researchers handle and store Methyl 3-(2-hydroxyethoxy)propanoate to ensure safety and stability?
- Safety Protocols : Use PPE (nitrile gloves, goggles) due to skin/eye irritation risks . Avoid dust formation; work in fume hoods with adequate ventilation .
- Storage : Store in airtight containers under nitrogen at 2–8°C. Avoid exposure to moisture or strong oxidizers to prevent ester hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of Methyl 3-(2-hydroxyethoxy)propanoate?
- Experimental Design :
- Catalyst Screening : Compare NaH, K₂CO₃, or DBU for base-catalyzed esterification. NaH in THF achieves >80% yield for tert-butyl analogs .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF). THF minimizes side reactions (e.g., elimination) .
- Temperature : Reactions at 0–5°C reduce thermal degradation, while room temperature accelerates kinetics.
- Data Analysis : Use ANOVA to assess variable significance. LC-MS quantifies unreacted starting materials .
Q. What analytical methods are most effective for characterizing Methyl 3-(2-hydroxyethoxy)propanoate and its impurities?
- Techniques :
- NMR : ¹H NMR (δ 1.2–1.4 ppm for methyl groups; δ 3.5–4.5 ppm for ether/ester linkages) .
- LC-MS : ESI+ mode detects molecular ions (e.g., [M+Na]⁺ at m/z 213). High-resolution MS confirms exact mass (±5 ppm).
- FT-IR : Peaks at 1730 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (hydroxyl O-H) .
- Impurity Profiling : Identify byproducts (e.g., diesters) via HPLC with UV/ELS detection .
Q. How can researchers address stability issues of Methyl 3-(2-hydroxyethoxy)propanoate under varying pH and temperature conditions?
- Stability Studies :
- pH Stability : Incubate in buffers (pH 2–10) at 25°C. Monitor degradation via HPLC; acidic conditions accelerate hydrolysis .
- Thermal Stability : Use TGA/DSC to determine decomposition onset (typically >150°C). Store at ≤-20°C for long-term stability .
- Mitigation Strategies : Add stabilizers (e.g., BHT) or lyophilize for aqueous formulations.
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
- Approach :
- Cross-Validation : Compare NMR with computational predictions (DFT calculations for chemical shifts) .
- Isotopic Labeling : Use ¹³C-labeled esters to assign ambiguous carbonyl signals.
- 2D NMR : HSQC and HMBC clarify proton-carbon correlations in complex ether-ester linkages .
Q. What is the role of Methyl 3-(2-hydroxyethoxy)propanoate in multicomponent reactions (MCRs)?
- Applications : Acts as a bifunctional linker in MCRs, enabling sequential esterification and etherification. For example, it participates in chromenone synthesis via Knoevenagel condensation followed by cyclization .
- Optimization : Vary stoichiometry (1:1 to 1:3) and catalysts (e.g., piperidine for Knoevenagel). Monitor intermediates via in-situ IR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
